
4-chloro-N-phenethylbenzenesulfonamide
Overview
Description
4-chloro-N-phenethylbenzenesulfonamide is a chemical compound that has attracted significant attention in various fields of research and industry. It has a molecular formula of C14H14ClNO2S and a molecular weight of 295.78 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 295.78 . Detailed properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Carbonic Anhydrase Inhibition
- Ring-Forming Cascade to Carbonic Anhydrase Inhibitors : A study demonstrated that 4-chloro-3-nitrobenzenesulfonamide reacts with bis-electrophilic phenols to produce [1,4]oxazepine-based primary sulfonamides. These compounds showed strong inhibition of human carbonic anhydrases, which are therapeutically relevant. The primary sulfonamide functionality enables both the ring construction and acts as a zinc-binding group, crucial for the inhibition process (A. Sapegin et al., 2018).
Photooxidation and Nitroso-Products Formation
- Photooxidation to Nitroso- and Nitro-Products : Irradiation of aqueous solutions of N-(4-chlorophenyl)-benzenesulfonamide led to the formation of 4-chloronitrosobenzene and 4-chloronitrobenzene. This study illuminates the photooxidative behavior of such compounds in the presence of air and light, showcasing their potential environmental impacts and applications in chemical synthesis (G. Miller & D. Crosby, 1983).
Oxidation Catalysts
- Solubility, Stability, and Oxidation Catalysts : The solubility and stability of 4-tert-butylbenzenesulfonamide substituted iron phthalocyanines were examined for their potential as oxidation catalysts. These compounds show remarkable stability under oxidative conditions and are effective in the oxidation of olefins, suggesting applications in industrial and environmental catalysis processes (Umit Işci et al., 2014).
Molecular and Electronic Structure
- Theoretical Investigation on Molecular Structure : A detailed theoretical study on para-halogen benzenesulfonamides, including 4-chlorobenzenesulfonamide, was conducted to understand their structural properties. This research provides insights into the vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic characteristics, contributing to the fundamental understanding of these molecules (M. Karabacak et al., 2009).
Chemosensing Applications
- Chemosensing for Sn2+ Ions : A novel chemosensing probe based on 4-chloro-N-phenethylbenzenesulfonamide derivatives demonstrated selective and sensitive detection of Sn2+ ions in an aqueous solution. This application is significant for environmental monitoring and biological studies, indicating the versatility of sulfonamide derivatives in sensor technology (P. Ravichandiran et al., 2020).
properties
IUPAC Name |
4-chloro-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHJXGCNCFSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(1-Benzyl-2-oxopiperidin-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2567148.png)
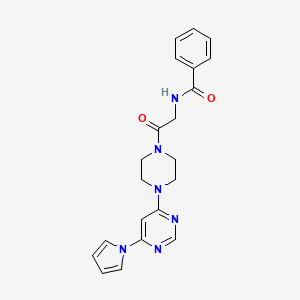
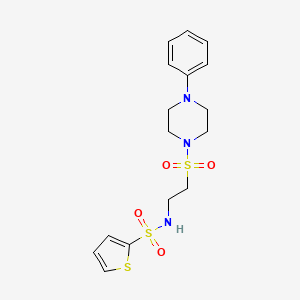
![5-[1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2567152.png)
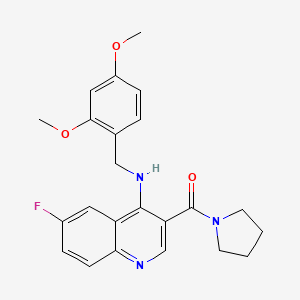
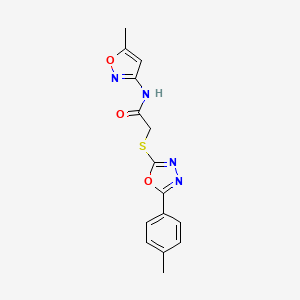
![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2567157.png)

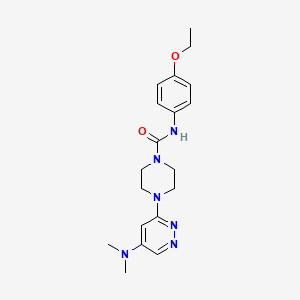

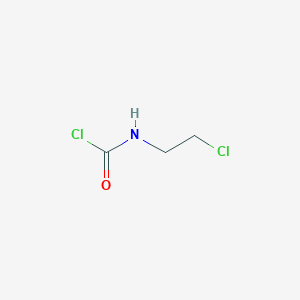
![4-(2-(Ethylthio)-5-methyl-6-(o-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2567165.png)
![3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2567168.png)
